molecular formula C7H4N3NaO2 B2601499 Sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate CAS No. 2094331-87-8

Sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

Cat. No.: B2601499
CAS No.: 2094331-87-8
M. Wt: 185.118
InChI Key: NMKXVONPNYOUFQ-UHFFFAOYSA-M
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Description

Sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of nitrogen atoms within the ring structure contributes to its unique chemical properties and reactivity.

Scientific Research Applications

Sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate has a wide range of scientific research applications:

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H303, H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-triazolo[1,5-a]pyridines, including sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate, can be achieved through various methods. One notable method involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Another method involves a mechanochemical approach using azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and mechanochemical methods can be scaled up for industrial applications, providing efficient and sustainable production routes.

Chemical Reactions Analysis

Types of Reactions: Sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation or other reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolo[1,5-a]pyridine derivatives, while reduction can produce reduced forms of the compound.

Comparison with Similar Compounds

Uniqueness: Sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is unique due to its specific ring structure and the presence of a carboxylate group, which imparts distinct reactivity and biological activity. Its ability to act as an inhibitor for multiple targets, such as RORγt and JAK1/JAK2, highlights its potential as a versatile therapeutic agent.

Properties

IUPAC Name

sodium;[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2.Na/c11-7(12)5-2-1-3-10-6(5)8-4-9-10;/h1-4H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKXVONPNYOUFQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C(=C1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N3NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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